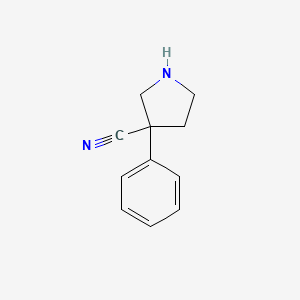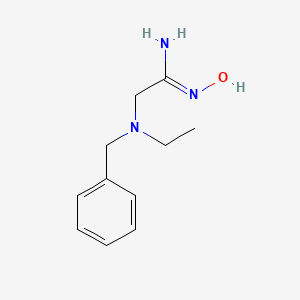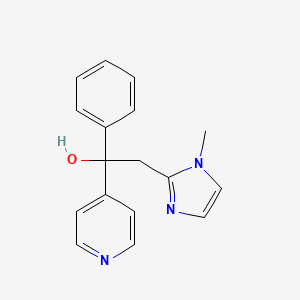
2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol is a complex organic compound characterized by the presence of imidazole, phenyl, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol typically involves multi-step organic reactions. One common method involves the reaction of 1-methylimidazole with benzaldehyde to form an intermediate, which is then reacted with 4-pyridinecarboxaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol involves its interaction with specific molecular targets. The imidazole and pyridine groups can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-pyridinyl)methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride
- 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene
Uniqueness
2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol is unique due to its combination of imidazole, phenyl, and pyridine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)-1-phenyl-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C17H17N3O/c1-20-12-11-19-16(20)13-17(21,14-5-3-2-4-6-14)15-7-9-18-10-8-15/h2-12,21H,13H2,1H3 |
InChI Key |
GDFBLQZRSBJCGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC(C2=CC=CC=C2)(C3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


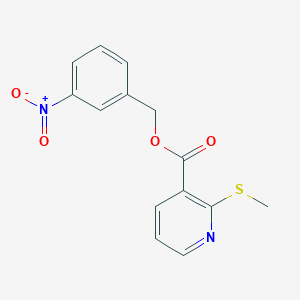
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363172.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B13363179.png)
![(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13363189.png)
![6-(2-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363191.png)
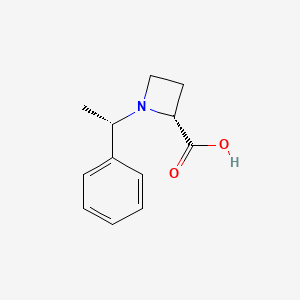
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13363203.png)
![2-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363204.png)
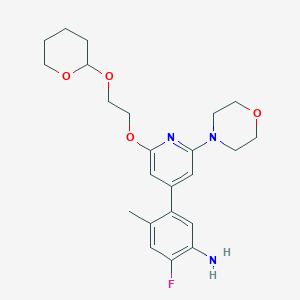
![4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13363213.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363217.png)

